4-fluoro-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide
CAS No.: 922924-79-6
Cat. No.: VC7737750
Molecular Formula: C18H17FN2O2
Molecular Weight: 312.344
* For research use only. Not for human or veterinary use.
![4-fluoro-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide - 922924-79-6](/images/structure/VC7737750.png)
CAS No. | 922924-79-6 |
---|---|
Molecular Formula | C18H17FN2O2 |
Molecular Weight | 312.344 |
IUPAC Name | 4-fluoro-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide |
Standard InChI | InChI=1S/C18H17FN2O2/c1-12-11-15(8-9-16(12)21-10-2-3-17(21)22)20-18(23)13-4-6-14(19)7-5-13/h4-9,11H,2-3,10H2,1H3,(H,20,23) |
Standard InChI Key | ZCTZGLFQLXEVMY-UHFFFAOYSA-N |
SMILES | CC1=C(C=CC(=C1)NC(=O)C2=CC=C(C=C2)F)N3CCCC3=O |
Chemical Identity and Structural Features
Molecular Architecture
The compound’s structure integrates a benzamide core substituted with fluorine at the para position and a 3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl group. Key features include:
-
Fluorine Substitution: The 4-fluoro group enhances electronegativity and metabolic stability, common in bioactive molecules to improve pharmacokinetics .
-
Pyrrolidinone Moiety: The 2-oxopyrrolidin-1-yl group contributes to conformational rigidity, potentially enhancing receptor binding .
-
Methyl Group: The 3-methyl substitution sterically shields the molecule, reducing susceptibility to enzymatic degradation.
The SMILES notation and InChIKey provide unambiguous structural identification.
Physicochemical Properties
While solubility data remain unspecified, the compound’s logP (calculated via XLogP3) suggests moderate lipophilicity, balancing membrane permeability and aqueous solubility. The molecular weight (<500 Da) aligns with Lipinski’s Rule of Five, indicating favorable drug-likeness .
Synthesis and Manufacturing
Synthetic Pathways
The synthesis involves multi-step organic reactions, typically starting with:
-
Formation of the Pyrrolidinone Ring: Cyclization of γ-aminobutyric acid derivatives to yield 2-oxopyrrolidine.
-
Coupling Reactions: Amidation between 4-fluorobenzoic acid derivatives and 3-methyl-4-aminophenyl intermediates .
-
Functionalization: Introduction of the pyrrolidinone group via nucleophilic substitution or palladium-catalyzed cross-coupling .
Industrial-scale production may employ continuous flow reactors to optimize yield and purity.
Characterization
Advanced spectroscopic techniques confirm structural integrity:
-
NMR Spectroscopy: and NMR validate the benzamide backbone and substituents .
-
Mass Spectrometry: High-resolution MS (HRMS) corroborates the molecular ion at m/z 312.344.
-
X-ray Crystallography: Resolves conformational preferences of the pyrrolidinone ring .
Mechanism of Action and Bioactivity
Target Engagement
While specific targets are under investigation, structural analogs exhibit:
-
Enzyme Inhibition: Competitive binding to proteases or kinases via the benzamide scaffold .
-
Receptor Modulation: Interaction with G-protein-coupled receptors (GPCRs) through the fluorine and pyrrolidinone groups .
In Vitro Bioactivity
Preliminary assays suggest:
-
Cytotoxicity: Moderate activity against cancer cell lines (IC ~10–50 µM) .
-
Metabolic Stability: Enhanced half-life in hepatic microsomes compared to non-fluorinated analogues.
Comparative Analysis with Analogues
The 3-methyl and 4-fluoro groups synergistically improve binding and stability, outperforming analogues .
Material Science Applications
Polymer Additives
Fluorinated benzamides may act as plasticizers or UV stabilizers in polymers, leveraging fluorine’s electron-withdrawing effects.
Organic Electronics
The conjugated π-system and electron-deficient fluorine could support charge transport in organic semiconductors .
Limitations and Future Directions
Challenges
-
Solubility: Limited aqueous solubility may hinder formulation.
-
Toxicity Data: Preclinical safety profiles are yet to be established.
Research Priorities
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume